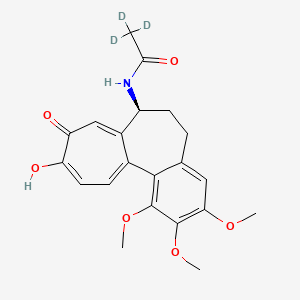

Colchiceine-d3

描述

属性

IUPAC Name |

2,2,2-trideuterio-N-[(7S)-10-hydroxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(26-2)20(27-3)21(28-4)19(12)13-6-8-16(24)17(25)10-14(13)15/h6,8-10,15H,5,7H2,1-4H3,(H,22,23)(H,24,25)/t15-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGILOMAMBLWNG-VSLDJYOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Mechanisms of Colchiceine-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colchiceine-d3, a deuterated analog of the colchicine metabolite colchiceine, is a compound of significant interest in the study of microtubule dynamics and inflammatory pathways. While direct experimental data on this compound is limited, its mechanism of action can be inferred from its non-deuterated counterpart, colchiceine, and the parent compound, colchicine. This technical guide provides an in-depth exploration of the molecular mechanisms of this compound, focusing on its interaction with tubulin and its role in modulating inflammatory responses. Quantitative data, detailed experimental protocols, and pathway visualizations are presented to facilitate further research and drug development efforts. It is presumed that the deuterium labeling of this compound primarily serves to modify its pharmacokinetic properties for use as a research tool, such as an internal standard in analytical assays, without altering its fundamental mechanism of action.

Introduction: From Colchicine to this compound

Colchicine is a well-characterized alkaloid renowned for its potent anti-inflammatory and anti-mitotic properties.[1][2] Its therapeutic efficacy, particularly in the treatment of gout, is primarily attributed to its ability to disrupt microtubule polymerization.[3][4] Colchicine is metabolized in the liver to several metabolites, including 10-O-demethylcolchicine, also known as colchiceine.[5] this compound is a synthetic, deuterated version of this metabolite. The introduction of deuterium atoms is a common strategy in medicinal chemistry to alter the metabolic fate of a compound, often to increase its half-life or to serve as a tracer in metabolic studies. This guide will focus on the established and proposed mechanisms of action of colchiceine, which are considered directly applicable to this compound.

Interaction with Tubulin and Microtubule Dynamics

The primary molecular target of colchicine and its derivatives is tubulin, the protein subunit of microtubules. These cytoskeletal structures are crucial for a variety of cellular processes, including cell division, motility, and intracellular transport.

Inhibition of Microtubule Polymerization

Colchiceine has been demonstrated to be a potent inhibitor of microtubule assembly in vitro. It disrupts the dynamic equilibrium between tubulin dimers and microtubules, leading to the depolymerization of existing microtubules and the inhibition of new microtubule formation.

A Potentially Novel Binding Site

Intriguingly, research suggests that colchiceine may interact with tubulin at a site distinct from the classical colchicine-binding site. This hypothesis is supported by the observation that colchiceine can still bind to a pre-formed colchicine-tubulin complex. This suggests an allosteric mechanism or a separate binding pocket, a finding that warrants further investigation for the development of novel tubulin-targeting agents.

Quantitative Data on Tubulin Interaction

| Compound | Parameter | Value | Reference |

| Colchicine | Tubulin Binding Affinity (Kd) | 1.4 µM | |

| Colchicine | IC50 (Tubulin Polymerization) | ~3 nM | |

| Colchiceine | IC50 (Microtubule Assembly) | 20 µM | |

| Colchiceine | Tubulin Binding Affinity (KA) | 1.2 x 10^4 M-1 | |

| Colchiceine | Binding Affinity to Colchicine-Tubulin Complex (KA) | 2.2 x 10^4 M-1 |

Anti-inflammatory Mechanisms

The disruption of microtubule dynamics by colchiceine underlies its significant anti-inflammatory effects, which are primarily mediated through the inhibition of neutrophil activity and the suppression of inflammasome activation.

Inhibition of Neutrophil Function

Neutrophils, key cellular players in acute inflammation, rely on a dynamic microtubule network for their migration, adhesion, and degranulation. By disrupting this network, colchiceine impedes the ability of neutrophils to traffic to sites of inflammation and release pro-inflammatory mediators.

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). Colchicine is a potent inhibitor of NLRP3 inflammasome activation. This inhibition is thought to occur through the disruption of microtubule-dependent processes that are necessary for the assembly and activation of the inflammasome complex. Given its structural similarity and its effect on microtubules, colchiceine is also presumed to inhibit the NLRP3 inflammasome, contributing to its anti-inflammatory profile.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagram

Caption: Mechanism of Action of this compound.

Experimental Workflow Diagram

References

Colchiceine-d3: A Technical Overview of its Physical and Chemical Properties for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Colchiceine-d3, a deuterated analog of a primary metabolite of Colchicine. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of relevant biological pathways and analytical workflows.

Core Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound, alongside its parent compound, Colchicine, and the related deuterated analog, Colchicine-d3, for comparative analysis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₀D₃NO₆ | Santa Cruz Biotechnology[1] |

| Molecular Weight | 388.43 g/mol | Santa Cruz Biotechnology[1] |

| CAS Number | 1217695-72-1 | ChemicalBook[2] |

Table 2: Comparative Properties of Colchicine and Colchicine-d3

| Property | Colchicine | Colchicine-d3 | Source |

| Molecular Formula | C₂₂H₂₅NO₆ | C₂₂H₂₂D₃NO₆ | PubChem[3][4], Santa Cruz Biotechnology |

| Molecular Weight | 399.4 g/mol | 402.5 g/mol | PubChem |

| CAS Number | 64-86-8 | 1217625-62-1 | PubChem |

| IUPAC Name | N-[(7S)-1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide | 2,2,2-trideuterio-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | PubChem |

| Melting Point | 142-150 °C | >147 °C (decomposes) | Wikipedia, Drug Delivery |

| Appearance | Pale yellow needles or powder | White to brown solid | PubChem, Drug Delivery |

Mechanism of Action: Tubulin Disruption and Inflammasome Inhibition

Colchicine, the parent compound of this compound, exerts its therapeutic effects primarily through the disruption of microtubule polymerization. This action subsequently modulates multiple inflammatory pathways. The primary mechanism involves binding to tubulin, which prevents the formation of microtubules. These cytoskeletal components are crucial for various cellular functions, including cell division, migration, and intracellular transport.

A key consequence of microtubule disruption is the inhibition of neutrophil activity, a critical factor in the inflammatory response associated with conditions like gout. By impeding microtubule formation, colchicine hinders the migration of neutrophils to inflammation sites.

Furthermore, colchicine has been shown to interfere with the NLRP3 inflammasome, a multiprotein complex that plays a pivotal role in activating inflammatory cascades. By inhibiting the assembly of the NLRP3 inflammasome, colchicine reduces the production and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β).

References

A Technical Guide to the Synthesis and Purification of Colchiceine-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Colchiceine-d3. This deuterated analog of colchiceine is a valuable tool in medicinal chemistry and drug metabolism studies, often serving as an internal standard for quantitative analysis by mass spectrometry.

Introduction

This compound, also known as N-(acetyl-d3)colchiceine, is an isotopically labeled form of colchiceine where the three hydrogen atoms on the N-acetyl group are replaced with deuterium. This labeling provides a distinct mass shift, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) assays involving colchicine or its metabolites. The core of its synthesis lies in the selective N-acetylation of the precursor, colchiceine, using a deuterated acetylating agent.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the deacetylation of colchicine to yield colchiceine, followed by the N-acetylation of colchiceine with a deuterated acetyl source.

Step 1: Preparation of Colchiceine (Deacetylcolchicine)

The starting material for the synthesis of this compound is colchiceine. Colchiceine can be prepared from the commercially available alkaloid, colchicine, by acidic hydrolysis.

Experimental Protocol:

-

Reaction Setup: To a solution of colchicine (1.0 g, 2.51 mmol) in methanol (50 mL), add 2N hydrochloric acid (25 mL).

-

Reaction Conditions: Heat the reaction mixture at 90°C with stirring for 24 hours.

-

Workup: After cooling the reaction mixture to room temperature, neutralize it with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the product with methylene chloride (3 x 50 mL).

-

Drying and Concentration: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure to yield crude colchiceine.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: N-acetylation of Colchiceine with Deuterated Acetic Anhydride

The key step in the synthesis is the reaction of colchiceine with a deuterated acetylating agent, such as acetic-d3 anhydride, in the presence of a base.

Experimental Protocol:

-

Reaction Setup: Dissolve colchiceine (1.0 equiv) in anhydrous pyridine.

-

Addition of Reagent: Add acetic-d6 anhydride (1.5-2.0 equiv) dropwise to the solution at 0°C.

-

Reaction Conditions: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench it by the addition of dry methanol.

-

Workup: Co-evaporate the reaction mixture with toluene to remove pyridine. Dilute the residue with dichloromethane or ethyl acetate.

-

Extraction: Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude this compound.

Purification of this compound

Purification of the synthesized this compound is crucial to remove any unreacted starting materials, reagents, and byproducts. A combination of column chromatography and recrystallization is typically employed.

Experimental Protocol: Column Chromatography

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane or methanol in dichloromethane is commonly used. The optimal solvent system should be determined by preliminary TLC analysis.

-

Procedure:

-

Prepare a slurry of the stationary phase in the initial eluent and pack it into a glass column.

-

Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity.

-

Collect fractions and monitor them by TLC or HPLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield purified this compound.

-

Experimental Protocol: Recrystallization

-

Solvent Selection: Choose a solvent or a mixture of solvents in which this compound is soluble at high temperatures but sparingly soluble at room temperature.

-

Procedure:

-

Dissolve the impure this compound in a minimal amount of the hot recrystallization solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Further cooling in an ice bath can improve the yield.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

-

Dry the crystals under vacuum.

-

Data Presentation

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₁H₂₀D₃NO₆ |

| Molecular Weight | 388.43 g/mol |

| IUPAC Name | 2,2,2-trideuterio-N-[(7S)-1-hydroxy-2,3,10-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide |

| Appearance | Pale yellow solid |

Expected Analytical Data

| Analytical Technique | Expected Results |

| ¹H NMR | The spectrum will be similar to that of unlabeled colchiceine, but the singlet corresponding to the N-acetyl protons (around 2.0 ppm) will be absent. |

| Mass Spectrometry (ESI+) | Expected [M+H]⁺ ion at m/z 389.4. A characteristic fragmentation would be the loss of the deuterated acetyl group (CD₃CO), resulting in a fragment ion corresponding to the colchiceine core. |

| Purity (by HPLC) | ≥98% |

Visualization of Key Processes

Synthetic Workflow

Caption: Synthetic workflow for this compound production.

Mechanism of Action: Inhibition of Tubulin Polymerization

Colchicine and its derivatives, including this compound, exert their biological effects primarily by disrupting microtubule dynamics.

Caption: Inhibition of tubulin polymerization by this compound.

A Technical Guide to the Structural and Mechanistic Differences Between Colchicine and its Deuterated Metabolite, Colchiceine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural distinctions between the anti-inflammatory drug colchicine and its deuterated metabolite, Colchiceine-d3. It further elucidates the primary mechanism of action of colchicine, a critical factor for researchers in drug development and cellular biology. This document presents quantitative data in a clear tabular format, details a relevant experimental protocol for cytotoxicity assessment, and provides a visual representation of a key signaling pathway affected by colchicine.

Core Structural Differences: From Colchicine to this compound

The structural evolution from colchicine to this compound involves two key transformations: demethylation and deuteration.

1. Colchicine: The parent compound, colchicine, is a tricyclic alkaloid with the molecular formula C22H25NO6.[1][2][3] Its structure is characterized by three rings, including a trimethoxyphenyl ring.

2. Colchiceine: Colchiceine is a major metabolite of colchicine, formed by O-demethylation at the C10 position.[4][5] This results in the replacement of a methoxy group with a hydroxyl group, leading to the molecular formula C21H23NO6. This seemingly minor change can impact the molecule's biological activity and toxicity profile.

3. This compound: this compound is a deuterated isotopologue of colchiceine. The "-d3" designation signifies that three hydrogen atoms on the acetyl group have been replaced by deuterium atoms. Its molecular formula is C21H20D3NO6. This isotopic labeling is crucial for its use as an internal standard in analytical techniques like mass spectrometry, allowing for precise quantification of colchiceine in biological samples. While the isotopic substitution has a negligible effect on the molecule's overall shape and biological activity in most contexts, it provides a distinct mass signature for analytical detection.

Quantitative Data Summary

The following table summarizes the key quantitative differences between colchicine, colchiceine, and this compound.

| Property | Colchicine | Colchiceine | This compound |

| Molecular Formula | C22H25NO6 | C21H23NO6 | C21H20D3NO6 |

| Molecular Weight | 399.4 g/mol | 385.4 g/mol | 388.43 g/mol |

| Structural Difference from Colchicine | - | O-demethylation at C10 | O-demethylation at C10 and deuteration of the acetyl group |

Experimental Protocol: Comparative Cytotoxicity Assessment of Colchicine and Colchiceine

The following methodology is based on a study comparing the cytotoxic effects of colchicine and its metabolite, colchiceine, in primary human hepatocytes. This protocol provides a framework for researchers aiming to evaluate the relative toxicity of these compounds.

Objective: To determine and compare the cytotoxicity of colchicine and colchiceine on primary human hepatocytes.

Cell Model: Primary human hepatocytes.

Cytotoxicity Parameters:

-

Lactate Dehydrogenase (LDH) Leakage Assay: To measure membrane integrity.

-

Albumin Secretion Assay: To assess hepatocyte-specific function.

Methodology:

-

Cell Culture: Primary human hepatocytes are cultured under standard conditions.

-

Treatment: Cells are treated with varying concentrations of colchicine and colchiceine (e.g., in the range of 1-100 µM) for a specified duration.

-

LDH Leakage Assay:

-

At the end of the treatment period, the culture medium is collected.

-

The activity of LDH released into the medium from damaged cells is measured using a commercially available LDH cytotoxicity assay kit.

-

The results are expressed as a percentage of the total LDH released from control cells lysed with a detergent.

-

-

Albumin Secretion Assay:

-

The concentration of albumin secreted into the culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

The results are normalized to the total cellular protein content.

-

-

Data Analysis: The dose-response curves for both compounds are plotted for each cytotoxicity parameter to determine and compare their respective toxic concentrations.

This study concluded that colchiceine was less toxic than colchicine within the tested concentration range.

Signaling Pathway: Colchicine's Inhibition of the NLRP3 Inflammasome

Colchicine exerts its anti-inflammatory effects through various mechanisms, with the inhibition of the NLRP3 (NOD-like receptor protein 3) inflammasome being a key pathway. The following diagram illustrates this inhibitory action.

Pathway Description:

The activation of the NLRP3 inflammasome is a two-step process. The "priming" step, often initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) binding to Toll-like receptors (TLRs), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) via the NF-κB signaling pathway. The second step, "activation," is triggered by various stimuli, including potassium (K+) efflux. This leads to the assembly of the NLRP3 inflammasome complex, which consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly results in the activation of caspase-1, which then cleaves pro-IL-1β into its mature, pro-inflammatory form, IL-1β, driving the inflammatory response.

Colchicine interferes with this pathway primarily by inhibiting tubulin polymerization. This disruption of the microtubule network hinders the assembly of the NLRP3 inflammasome. By preventing the proper formation of this complex, colchicine effectively blocks the activation of caspase-1 and the subsequent maturation and release of IL-1β, thereby mitigating the inflammatory cascade.

References

- 1. New perspectives on the NLRP3 inflammasome—colchicine and the suppression of inflammatory pathways in metabolic syndrome associated diseases [explorationpub.com]

- 2. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Therapeutic Potential of the Ancient Drug Colchicine - American College of Cardiology [acc.org]

- 4. Colchicine Only Inhibits in Higher Doses Hyperactivated NLRP3 Inflammasome—The Main Respondent for Complications in COVID-19 and Influenza [imrpress.com]

- 5. ahajournals.org [ahajournals.org]

Isotopic Labeling of Colchicine: A Technical Guide to the Synthesis of Colchiceine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Colchiceine-d3, a deuterated analog of colchiceine, through the isotopic labeling of colchicine. This document details the synthetic pathway, experimental protocols, and analytical characterization of the synthesized compounds. The inclusion of a deuterated internal standard is crucial for accurate quantification in pharmacokinetic and metabolic studies of colchicine and its metabolites.

Introduction

Colchicine is a potent alkaloid primarily used in the treatment of gout and Familial Mediterranean Fever. Its narrow therapeutic index necessitates precise analytical methods for monitoring its in vivo behavior. Stable isotope labeling, particularly with deuterium, is a common strategy to create internal standards for mass spectrometry-based quantification, offering a high degree of accuracy. This guide outlines a robust two-stage process for the preparation of this compound, starting from commercially available colchicine. The synthesis involves the preparation of an intermediate, Colchicine-d3, followed by its conversion to the final product.

Synthetic Pathway Overview

The synthesis of this compound from colchicine is a two-step process. The first step involves the isotopic labeling of colchicine at the N-acetyl group to yield Colchicine-d3. The second step is the regioselective demethylation of Colchicine-d3 at the C10 position to produce this compound.

In Vitro Biological Activity of Colchiceine-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the in vitro biological activity of Colchiceine-d3 is limited. This compound is a deuterated form of Colchiceine, which is a metabolite of Colchicine. Deuterated compounds are most commonly used as internal standards in analytical chemistry, particularly in mass spectrometry-based assays, for the accurate quantification of the non-deuterated parent drug.[1][2][3][4][5] The biological activity of a deuterated compound is generally considered to be very similar, if not identical, to its non-deuterated counterpart. Therefore, this guide will focus on the well-documented in vitro biological activity of Colchicine and its primary active metabolite, Colchiceine, as a proxy for this compound.

Executive Summary

Colchicine and its derivatives are potent bioactive compounds that primarily function by disrupting microtubule polymerization. This activity leads to a cascade of downstream effects, including cell cycle arrest at the G2/M phase, induction of apoptosis, and modulation of inflammatory pathways. This technical guide provides a comprehensive overview of the in vitro biological activity of Colchicine and Colchiceine, with the understanding that this compound exhibits analogous behavior. The guide includes quantitative data on cytotoxicity, detailed experimental protocols for key assays, and visualizations of the primary signaling pathways and experimental workflows.

Quantitative Data on In Vitro Biological Activity

The following tables summarize the quantitative data on the cytotoxic and anti-proliferative effects of Colchiceine and Colchicine in various human cancer cell lines.

Table 1: In Vitro Cytotoxicity of Colchiceine (10-demethylcolchicine)

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Colchiceine | A549 | Lung Adenocarcinoma | 12.99 ± 1.79 |

| MCF-7 | Breast Adenocarcinoma | 11.23 ± 2.52 | |

| LoVo | Colon Adenocarcinoma | 6.00 ± 1.88 |

Data extracted from Urban et al., Molecules, 2020.

Table 2: In Vitro Cytotoxicity of Colchicine

| Cell Line | Cancer Type | IC50 |

| A549 | Lung Carcinoma | 1.66 ± 0.16 µM |

| A375 | Melanoma | 10.35 ± 0.56 µM |

| BT-12 | Atypical Teratoid/Rhabdoid Tumor | 0.016 µM |

| BT-16 | Atypical Teratoid/Rhabdoid Tumor | 0.056 µM |

| HCT116 | Colon Carcinoma | Not specified, potent inhibition |

| LoVo | Colon Adenocarcinoma | Not specified, potent inhibition |

| LoVo/DX | Doxorubicin-resistant Colon Adenocarcinoma | Not specified, potent inhibition |

| MCF-7 | Breast Adenocarcinoma | 15.69 ± 0.39 µM |

| MDA-MB-231 | Breast Carcinoma | Not specified, potent inhibition |

| SKOV-3 | Ovarian Cancer | IC50 = 37 nM |

**

Table 3: Effect of Colchicine on Tubulin Polymerization

| Parameter | Value |

| IC50 for Tubulin Polymerization | 3 nM - 8.1 µM |

**

Key In Vitro Mechanisms of Action

Inhibition of Tubulin Polymerization

The primary mechanism of action of Colchicine and its derivatives is the disruption of microtubule dynamics. They bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This leads to the disassembly of the mitotic spindle, a structure crucial for chromosome segregation during cell division.

Inhibition of the NLRP3 Inflammasome

Colchicine has potent anti-inflammatory effects, which are partly mediated by the inhibition of the NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome. The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and release of pro-inflammatory cytokines like IL-1β and IL-18. Colchicine is thought to inhibit the assembly of the NLRP3 inflammasome by disrupting the microtubule network that facilitates the co-localization of its components.

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of a compound on cultured cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Target cell line

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound or Colchicine

-

Vehicle (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Tubulin Polymerization Assay (In Vitro)

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.

Materials:

-

Purified tubulin protein (>97% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

GTP solution (1 mM)

-

Test compound (Colchicine)

-

Vehicle (e.g., DMSO)

-

96-well microplate

-

Spectrophotometer with temperature control

Procedure:

-

Preparation: On ice, prepare an assay mixture containing tubulin protein (e.g., 0.4 mg) and GTP in the General Tubulin Buffer.

-

Compound Addition: Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control.

-

Initiation of Polymerization: Add the tubulin-GTP mixture to the wells to initiate the polymerization reaction.

-

Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and monitor the increase in absorbance at 340 nm every minute for a set period (e.g., 20-60 minutes).

-

Data Analysis: Plot the absorbance versus time to obtain polymerization curves. The inhibitory effect of the compound is determined by comparing the rate and extent of polymerization in the presence of the compound to the vehicle control. Calculate the IC50 for tubulin polymerization inhibition.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in response to treatment with a test compound.

Materials:

-

Target cell line

-

Complete cell culture medium

-

Test compound (Colchicine)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat them with the test compound at various concentrations for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension to obtain a cell pellet.

-

Fixation: Wash the cells with PBS and then fix them by resuspending the pellet in ice-cold 70% ethanol, adding it dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The in vitro biological activity of this compound is predicted to be identical to that of Colchiceine and closely resemble that of its parent compound, Colchicine. The primary mechanism of action is the disruption of microtubule polymerization, which leads to potent anti-proliferative and anti-inflammatory effects. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute in vitro studies to further investigate the therapeutic potential of this class of compounds. The provided experimental methodologies can be adapted for the specific cell lines and research questions of interest. The visualization of the key signaling pathways offers a clear understanding of the molecular mechanisms underlying the observed biological activities.

References

Navigating the Stability and Storage of Colchiceine-d3: A Technical Guide

Disclaimer: Publicly available, in-depth stability and storage data specifically for Colchiceine-d3 is limited. This guide leverages information on its non-deuterated counterpart, Colchicine, to provide general recommendations and methodologies for researchers, scientists, and drug development professionals. The deuterium labeling in this compound may slightly alter its physicochemical properties, including stability, compared to Colchicine. Therefore, the information presented herein should be considered a foundational guideline, and specific stability studies on this compound are highly recommended for any critical applications.

Recommended Storage Conditions

Proper storage is paramount to ensure the integrity and longevity of this compound. Based on general recommendations for the parent compound, Colchicine, the following storage conditions are advised to minimize degradation.

| Parameter | Recommended Condition | Rationale |

| Temperature | Freezer storage is preferable to room temperature for long-term stability.[1] | Lower temperatures slow down chemical degradation processes. |

| Light | Store in a light-protected container, such as an amber vial.[1][2] | Colchicine is susceptible to photodegradation. |

| Atmosphere | Store in a dry environment.[1][3] | Hydrolysis can be a degradation pathway for Colchicine. |

Solutions of Colchicine, if protected from light, have been shown to be stable at 2-8 °C for at least six months.

Degradation Pathways and Stability-Indicating Methods

Understanding the degradation pathways of Colchicine is crucial for developing stability-indicating analytical methods. These methods are essential for distinguishing the intact active pharmaceutical ingredient (API) from its degradation products.

Forced degradation studies on Colchicine have been performed under various stress conditions, including acidic, alkaline, oxidative, photolytic, and thermal stress. These studies help to identify potential degradation products and validate the specificity of analytical methods. Under alkaline conditions, degradation products of Colchicine have been observed.

A variety of analytical techniques are employed to assess the stability of Colchicine, and by extension, could be applied to this compound:

-

High-Performance Liquid Chromatography (HPLC): This is a widely used technique for the separation and quantification of Colchicine and its degradation products. Reverse-phase columns, such as C18, are commonly used with a mobile phase consisting of a buffer and an organic solvent like acetonitrile or methanol. Detection is typically performed using UV spectrophotometry.

-

Thin-Layer Chromatography (TLC): TLC is another chromatographic method used for the separation of Colchicine from its degradation products.

Experimental Protocols

While specific protocols for this compound are not available, the following outlines a general experimental approach for a stability study of Colchicine, which can be adapted for its deuterated analog.

Forced Degradation Study

A forced degradation study is essential to understand the degradation profile and to develop a stability-indicating method.

References

Commercial Suppliers and Technical Guide for Colchiceine-d3 in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available Colchiceine-d3 for research purposes. It is designed to assist researchers, scientists, and drug development professionals in sourcing and utilizing this deuterated analog of colchiceine. This document outlines the technical specifications from known suppliers, detailed experimental protocols for its characterization, and a visualization of its expected signaling pathway.

Commercial Availability of this compound

This compound, a deuterated form of the colchicine metabolite, is available from a limited number of specialized chemical suppliers. The deuterium labeling provides a valuable tool for researchers, particularly in pharmacokinetic and metabolic studies, where it can be used as an internal standard for mass spectrometry-based quantification. Below is a summary of the product information from identified commercial suppliers.

Table 1: Commercial Supplier and Product Specifications for this compound

| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | Available Formulations |

| Santa Cruz Biotechnology, Inc. | This compound | sc-217948 | C₂₁H₂₀D₃NO₆ | 388.43 | Data not publicly available; refer to Certificate of Analysis for lot-specific data[1] | Data not publicly available; refer to Certificate of Analysis | Solid |

| Topbatt Chemical Co., Ltd. | Colchicine EP Impurity E-d3 (Alias: 3-Demethyl Colchicine-d3) | TIC-296003 | C₂₁H₂₀D₃NO₆ | 388.44 | Data not publicly available | Data not publicly available | Solid |

Note: Purity and isotopic enrichment are critical parameters for the application of deuterated standards. Researchers are strongly encouraged to request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain precise quantitative data before use.

Experimental Protocols

The following protocols are adapted from established methods for the characterization of colchicine and its analogs. These can be applied to investigate the biological activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability and to determine its cytotoxic potential.

-

Cell Seeding:

-

Culture a relevant cancer cell line (e.g., HeLa, MCF-7, A549) to approximately 80% confluency.

-

Trypsinize and resuspend the cells in fresh culture medium.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-

Remove the existing medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound.

-

Include wells with vehicle-treated cells as a negative control.

-

-

MTT Incubation:

-

Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

Following incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Gently agitate the plate to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

-

Experimental Workflow for MTT Assay

Caption: Workflow for determining cell viability and cytotoxicity using the MTT assay.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of tubulin into microtubules.

Methodology [5]

-

Preparation of Reagents:

-

Reconstitute lyophilized tubulin protein (e.g., from bovine brain) in an ice-cold general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

-

Prepare a stock solution of GTP in the same buffer.

-

Prepare serial dilutions of this compound and control compounds (e.g., paclitaxel as a polymerization promoter and nocodazole as an inhibitor).

-

-

Assay Procedure (96-well plate format):

-

Pre-warm a microplate reader with absorbance or fluorescence detection capabilities to 37°C.

-

On ice, add the test compounds at various concentrations to the wells of a 96-well plate.

-

Prepare the final tubulin solution by adding GTP to a final concentration of 1 mM.

-

To initiate the polymerization reaction, add the cold tubulin-GTP solution to each well.

-

Immediately place the plate in the pre-warmed plate reader.

-

-

Data Acquisition:

-

Monitor the change in absorbance at 340 nm (for light scattering) or the increase in fluorescence (if using a fluorescent reporter like DAPI) over time, typically for 60-90 minutes, with readings taken every 30-60 seconds.

-

-

Data Analysis:

-

Plot the absorbance or fluorescence intensity against time to generate polymerization curves.

-

Compare the curves of the this compound-treated samples to the vehicle control. Inhibition of polymerization will be indicated by a decrease in the maximum rate of polymerization (Vmax) and/or a lower plateau of the curve.

-

NLRP3 Inflammasome Activation Assay

This protocol is designed to assess the inhibitory effect of this compound on the activation of the NLRP3 inflammasome in immune cells.

Methodology

-

Cell Culture and Priming:

-

Culture immune cells such as human THP-1 monocytes or mouse bone marrow-derived macrophages (BMDMs).

-

Differentiate THP-1 cells into a macrophage-like state by treating with phorbol 12-myristate 13-acetate (PMA).

-

Prime the cells with lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

-

-

Compound Treatment and Inflammasome Activation:

-

After priming, remove the LPS-containing medium and replace it with fresh medium containing various concentrations of this compound.

-

Incubate for a defined period (e.g., 1 hour).

-

Induce NLRP3 inflammasome activation by adding an activator such as ATP or nigericin.

-

Incubate for an additional 1-2 hours.

-

-

Sample Collection and Analysis:

-

Collect the cell culture supernatants.

-

Measure the concentration of secreted IL-1β in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Cell lysates can also be prepared to measure the levels of cleaved caspase-1 by Western blotting.

-

-

Data Analysis:

-

Compare the levels of IL-1β secretion and caspase-1 cleavage in this compound-treated cells to those in untreated, activated cells. A reduction in these markers indicates inhibition of NLRP3 inflammasome activation.

-

Signaling Pathway of Colchicine and its Analogs

The primary mechanism of action of colchicine and its analogs, including Colchiceine, is the disruption of microtubule polymerization. This leads to a cascade of downstream effects, most notably the inhibition of inflammatory processes.

Mechanism of Action

Colchicine binds to tubulin, the protein subunit of microtubules, preventing its polymerization into functional microtubules. This disruption of the cytoskeleton has several consequences:

-

Inhibition of Mitosis: The mitotic spindle, which is essential for cell division, is composed of microtubules. By preventing its formation, colchicine arrests cells in metaphase.

-

Inhibition of Neutrophil Motility and Function: Neutrophils rely on a dynamic microtubule network for migration, chemotaxis, and degranulation. Colchicine's interference with microtubules impairs these functions, reducing the inflammatory response.

-

Inhibition of the NLRP3 Inflammasome: The assembly and activation of the NLRP3 inflammasome, a key component of the innate immune system, is dependent on microtubule integrity. By disrupting microtubules, colchicine prevents the activation of caspase-1 and the subsequent processing and release of the pro-inflammatory cytokines IL-1β and IL-18.

Signaling Pathway Diagram

References

- 1. scbt.com [scbt.com]

- 2. Colchicine: Isolation, LC–MS QTof Screening, and Anticancer Activity Study of Gloriosa superba Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Interpretation of a Colchiceine-d3 Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of how to interpret a Certificate of Analysis (CoA) for Colchiceine-d3, a deuterated derivative of colchicine. Understanding the data presented in a CoA is critical for ensuring the quality and reliability of this material in research and drug development applications, particularly in studies requiring an internal standard for mass spectrometry-based quantification.

Data Presentation: Summary of Quantitative Data

A Certificate of Analysis for this compound will typically provide the following quantitative data. The table below summarizes these key parameters and provides representative specifications.

| Test | Method | Specification | Example Result |

| Appearance | Visual Inspection | White to Off-White Solid | Conforms |

| Molecular Formula | - | C₂₁H₁₈D₃NO₅ | Conforms |

| Molecular Weight | Mass Spectrometry | 388.44 g/mol | Conforms |

| Purity (HPLC) | High-Performance Liquid Chromatography | ≥98% | 99.5% |

| Isotopic Purity | Mass Spectrometry or NMR | ≥98% Deuterium Incorporation | 99.2% |

| Identity (¹H-NMR) | Proton Nuclear Magnetic Resonance | Conforms to Structure | Conforms |

| Identity (Mass Spec) | Mass Spectrometry | Conforms to Molecular Weight | Conforms |

| Solubility | Visual Inspection | Soluble in DMSO, Methanol | Soluble in Methanol |

| Residual Solvents | Gas Chromatography | Per USP <467> | Meets USP Requirements |

| Water Content | Karl Fischer Titration | ≤0.5% | 0.2% |

Experimental Protocols

Below are detailed methodologies for the key experiments cited in a typical this compound Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

-

Objective: To determine the chemical purity of the this compound by separating it from any non-deuterated colchicine, isomers, or other impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is commonly used. The gradient is optimized to achieve separation of colchicine and its potential impurities.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where colchicine and its derivatives have strong absorbance, often around 245 nm or 350 nm.

-

Procedure: A solution of this compound is prepared in a suitable solvent (e.g., methanol) at a known concentration. A small volume is injected into the HPLC system. The retention time and peak area of the this compound are recorded. Purity is calculated as the percentage of the main peak area relative to the total peak area of all detected components.

Mass Spectrometry (MS) for Identity and Isotopic Purity

-

Objective: To confirm the molecular weight of this compound and to determine the extent of deuterium incorporation.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Procedure for Identity: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The observed m/z should correspond to the theoretical molecular weight of this compound.

-

Procedure for Isotopic Purity: The relative intensities of the ion peaks corresponding to the deuterated (M+3) and non-deuterated (M+0) forms of colchiceine are measured. The isotopic purity is calculated from the ratio of the deuterated peak intensity to the sum of the intensities of all relevant isotopic peaks. For a reliable deuterated internal standard, a chemical purity of >99% and an isotopic enrichment of ≥98% are generally recommended.[1]

Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation

-

Objective: To confirm the chemical structure of this compound and to ensure the deuterium atoms are in the expected positions.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl₃ or DMSO-d₆).

-

Procedure: The sample is dissolved in the NMR solvent, and the ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are compared to the expected spectrum for this compound. The absence or significant reduction of a signal at the position of deuteration confirms the isotopic labeling.

Mandatory Visualizations

Signaling Pathway of Colchicine

Colchicine, the non-deuterated parent compound of this compound, exerts its primary anti-inflammatory effects by disrupting microtubule polymerization.[2][3][4] This disruption interferes with several downstream inflammatory pathways, most notably the activation of the NLRP3 inflammasome.[4]

Caption: Colchicine's mechanism of action, inhibiting microtubule polymerization and NLRP3 inflammasome activation.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of a this compound sample to verify its identity and purity as per a Certificate of Analysis.

Caption: A typical analytical workflow for the quality control testing of this compound.

Logical Relationship of a Certificate of Analysis

This diagram shows the hierarchical structure of the information presented in a Certificate of Analysis, from general product information to specific test results.

Caption: The logical structure and key components of a Certificate of Analysis.

References

An In-depth Technical Guide to the Mass Spectrum of Colchiceine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Colchiceine-d3, a deuterated analog of colchiceine. This compound is commonly used as an internal standard in quantitative bioanalytical assays for colchicine and its metabolites. Understanding its mass spectral behavior is crucial for developing robust and accurate analytical methods.

Mass Spectral Data of this compound and Related Analogs

The mass spectrometric analysis of this compound, typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with positive electrospray ionization (ESI+), reveals characteristic parent and product ions. The deuterated methyl group on the acetamido moiety leads to a 3 Dalton mass shift compared to its non-deuterated counterpart.

| Compound | Precursor Ion (m/z) [M+H]+ | Product Ions (m/z) | Reference |

| This compound | 403.3 | 361.3, 313.2 | [1] |

| Colchicine | 400.2, 400.3, 400.4 | 358.2, 326.2, 310.2, 358.3, 358.1 | [1][2][3][4] |

| Colchicine-d6 | 406.3, 406.4 | 362.3, 362.0 |

Fragmentation Pattern of this compound

The fragmentation of the protonated this compound molecule ([M+H]+ at m/z 403.3) in the collision cell of a mass spectrometer provides structural information. A common fragmentation pathway for colchicine and its analogs involves the neutral loss of the acetyl group.

Experimental Protocol for LC-MS/MS Analysis

This section outlines a general methodology for the quantitative analysis of colchicine and its deuterated internal standard, this compound, in a biological matrix such as human plasma.

Sample Preparation

A one-step protein precipitation is a common and efficient method for extracting colchicine from plasma samples.

Liquid Chromatography Conditions

Chromatographic separation is typically achieved using a C18 reversed-phase column with a gradient elution.

| Parameter | Value |

| Column | ACQUITY UPLC BEH C18 or equivalent |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) to ensure selectivity and sensitivity.

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 1.0 - 3.0 kV |

| Desolvation Temperature | 500 - 600 °C |

| Desolvation Gas Flow | 800 - 1000 L/hr |

| Collision Gas | Argon |

| MRM Transitions | Colchicine: 400.3 → 358.2, this compound: 403.3 → 361.3 |

Core Signaling Pathways Modulated by Colchicine

Colchicine exerts its therapeutic effects, primarily anti-inflammatory actions, by modulating key cellular signaling pathways. Its best-characterized mechanism is the disruption of microtubule polymerization. This interference with the cytoskeleton affects a variety of downstream processes.

A primary target of colchicine's anti-inflammatory activity is the inhibition of the NACHT-LRRPYD-containing protein 3 (NALP3) inflammasome. By preventing microtubule assembly, colchicine disrupts inflammasome activation, which in turn reduces the maturation and release of pro-inflammatory cytokines like IL-1β.

Furthermore, colchicine has been shown to suppress the activation of the nuclear factor kappa B (NF-κB) pathway, a central regulator of inflammation. This suppression is achieved, in part, through the inhibition of tumor necrosis factor-alpha (TNF-α) induced signaling. Colchicine also impacts the RhoA/Rho effector kinase (ROCK) pathway, which is involved in cytoskeleton rearrangement and caspase-1 activation.

References

- 1. Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Liquid Chromatography Tandem Mass Spectrometric Analytical Method for Study of Colchicine in Rats Given Low Doses [mdpi.com]

Methodological & Application

Application Notes & Protocols for the Use of Colchiceine-d3 as an Internal Standard in LC-MS/MS Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Colchicine is a potent anti-inflammatory medication used in the treatment of gout and other inflammatory conditions. Accurate quantification of colchicine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as Colchiceine-d3, is paramount for achieving accurate and precise results by compensating for variations in sample preparation and matrix effects.[1][2][3] This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in the LC-MS/MS analysis of colchicine.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. This compound is an ideal internal standard for colchicine analysis as it is chemically identical to the analyte but has a different mass due to the incorporation of three deuterium atoms.[1] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Because the internal standard and the analyte behave nearly identically during sample extraction, chromatography, and ionization, any loss of analyte during these steps is mirrored by a proportional loss of the internal standard. This allows for accurate correction of potential errors, leading to highly reliable quantification.

Experimental Protocols

This section details the methodologies for sample preparation, LC-MS/MS analysis, and data processing. Two common sample preparation techniques are presented: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Materials and Reagents

-

Colchicine certified reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid and ammonium acetate (LC-MS grade)

-

Human plasma (or other relevant biological matrix)

-

Solid-phase extraction cartridges (e.g., Strata-X)[2]

-

Extraction solvents for LLE (e.g., n-hexane, dichloromethane, isopropanol)

Sample Preparation

-

Sample Spiking: To a 0.5 mL aliquot of plasma, add 50 µL of the this compound internal standard working solution.

-

Acidification: Add 200 µL of 0.02% formic acid and vortex to mix.

-

SPE Cartridge Conditioning: Condition a Strata-X SPE cartridge with 1 mL of methanol followed by 1 mL of 0.02% formic acid.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 0.02% formic acid to remove interferences.

-

Elution: Elute the analyte and internal standard with 150 µL of an elution solution (e.g., 10mM Ammonium formate: Acetonitrile; 10:90 v/v).

-

Analysis: Transfer the eluate to an autosampler vial for LC-MS/MS analysis.

-

Sample Spiking: To a 0.1 mL aliquot of the biological sample, add 10 µL of the this compound internal standard stock solution.

-

Buffering: Add 0.1 mL of 2 M KH2PO4 (pH 8.4).

-

Extraction: Add 3 mL of an extraction solvent mixture (e.g., n-hexane:dichloromethane:isopropanol [20:10:1, v/v/v]) and vortex for 30 seconds.

-

Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes.

-

Solvent Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in 0.1 mL of a methanol:water mixture (10:90, v/v).

-

Analysis: Inject an aliquot (e.g., 40 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument being used.

| Parameter | Typical Conditions |

| LC System | UPLC or HPLC system |

| Column | C18 reversed-phase column (e.g., 100 x 3 mm, 4 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.5 - 1.0 mL/min |

| Gradient Elution | A gradient program should be used to ensure good separation from matrix components. |

| Injection Volume | 20 - 40 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| MRM Transitions | Colchicine: 400.4 -> 358.3 or 400.27 -> 310.28This compound/d6: 406.4 -> 362.0 or 406.16 -> 313.18 |

| Source Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

Data Presentation and Quantitative Analysis

A calibration curve is constructed by plotting the peak area ratio of colchicine to this compound against the concentration of the calibration standards. The concentration of colchicine in unknown samples is then determined from this curve. The following tables summarize typical quantitative data from validated methods.

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity Range (Blood) | 0.5 - 200 ng/mL |

| Linearity Range (Urine) | 2 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.075 ng/mL |

| Intra-day Precision (%CV) | 0.96% to 17.24% |

| Inter-day Precision (%CV) | 1.94% to 6.91% |

| Intra-day Accuracy (%) | 87.79% to 103.36% |

| Inter-day Accuracy (%) | 93.57% to 99.48% |

| Extraction Recovery | > 63.94% |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of colchicine using this compound as an internal standard.

Caption: LC-MS/MS workflow for colchicine quantification.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of colchicine in various biological matrices by LC-MS/MS. The detailed protocols and validation data presented in these application notes serve as a comprehensive guide for researchers and scientists in the fields of pharmacology, toxicology, and drug development. The inherent advantages of isotope dilution, including compensation for matrix effects and procedural variations, ensure the highest level of accuracy and precision in analytical results.

References

Application Note: Quantitative Analysis of Colchicine in Biological Matrices Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colchicine is a potent anti-inflammatory medication primarily used in the treatment of gout and Familial Mediterranean Fever (FMF).[1][2][3] Given its narrow therapeutic index and potential for toxicity, sensitive and accurate quantification in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.[4][5] This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of colchicine in plasma, whole blood, and urine, employing Colchicine-d3 as a stable isotope-labeled internal standard to ensure high precision and accuracy.

Principle

The method is based on the principle of stable isotope dilution analysis. A known concentration of Colchicine-d3, a deuterated analog of colchicine, is added to the biological sample as an internal standard (IS). Due to its structural similarity, Colchicine-d3 co-elutes with the analyte (colchicine) during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. However, it is distinguished from the native analyte by its higher mass-to-charge ratio (m/z). By measuring the peak area ratio of the analyte to the internal standard, precise and accurate quantification can be achieved, as the internal standard compensates for variations in sample preparation, injection volume, and matrix effects.

Experimental Protocols

Materials and Reagents

-

Colchicine reference standard

-

Colchicine-d3 internal standard

-

HPLC-grade methanol, acetonitrile, water, and isopropanol

-

Formic acid and ammonium acetate

-

Human plasma, whole blood, or urine (blank)

-

Extraction solvent (e.g., n-hexane:dichloromethane:isopropanol) or Solid Phase Extraction (SPE) cartridges

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve colchicine and Colchicine-d3 in methanol to obtain stock solutions of 1 mg/mL. Store at 2-8°C.

-

Working Solutions: Prepare serial dilutions of the colchicine stock solution with a suitable solvent (e.g., 80% methanol in water) to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of Colchicine-d3 at an appropriate concentration.

Preparation of Calibration Standards and Quality Control Samples

-

Spike blank plasma, blood, or urine with the colchicine working solutions to prepare a series of calibration standards at concentrations ranging from approximately 0.05 to 100 ng/mL.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of the biological sample (calibrator, QC, or unknown), add a specified volume of the Colchicine-d3 internal standard working solution and briefly vortex.

-

Add the extraction solvent (e.g., n-hexane:dichloromethane:isopropanol).

-

Vortex mix for 30 seconds and shake for 10 minutes.

-

Centrifuge at approximately 3000 x g for 10 minutes to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a suitable volume of the mobile phase and inject it into the LC-MS/MS system.

Experimental Workflow Diagram

Caption: Workflow for colchicine quantification.

LC-MS/MS Conditions

The following table summarizes typical LC-MS/MS conditions for the analysis of colchicine.

| Parameter | Typical Conditions |

| LC System | UPLC or HPLC system |

| Column | C18 or C8 analytical column (e.g., 50 x 2.1 mm, 1.7 µm) |

| Mobile Phase | Gradient or isocratic elution with a mixture of aqueous (e.g., 0.1% formic acid or 10mM ammonium acetate) and organic (e.g., methanol or acetonitrile) phases. |

| Flow Rate | 0.3 - 0.9 mL/min |

| Injection Volume | 5 - 20 µL |

| Run Time | 2 - 6 minutes |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Colchicine: m/z 400.2 → 358.3 Colchicine-d3: m/z 403.3 → (Product ion specific to d3 variant) |

| Desolvation Temperature | ~600°C |

| Capillary Voltage | ~1.0 kV |

Quantitative Data Summary

The following tables present a summary of the quantitative performance of the LC-MS/MS method for colchicine analysis, compiled from various validated methods.

Table 1: Method Validation Parameters

| Parameter | Typical Performance Data |

| Linearity Range (ng/mL) | 0.05 - 100 ng/mL in plasma; 0.5 - 200 ng/mL in blood and urine |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL in plasma; 0.5 ng/mL in blood and urine |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Mean Absolute Recovery (%) | > 90% |

Principle of Stable Isotope Dilution

Caption: Using an internal standard for quantification.

Conclusion

The described LC-MS/MS method, utilizing Colchicine-d3 as an internal standard, provides a highly selective, sensitive, and robust approach for the quantitative analysis of colchicine in various biological matrices. The excellent linearity, precision, and accuracy make this method well-suited for a wide range of applications in clinical and preclinical research, including pharmacokinetic profiling and therapeutic drug monitoring. The short run time also allows for high-throughput analysis, making it a valuable tool for drug development professionals.

References

- 1. Liquid Chromatography Tandem Mass Spectrometric Analytical Method for Study of Colchicine in Rats Given Low Doses [mdpi.com]

- 2. Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Colchicine measurement using LC-MS/MS with ESI in serum with liquid liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of the pharmacokinetics, chylomicron inhibition, and toxicity of colchicine in rats given low doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Application of LC-MS analysis to a colchicine fatality - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Colchicine-d3 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for conducting pharmacokinetic (PK) studies of colchicine using Colchiceine-d3 as an internal standard. The protocols outlined below are intended for preclinical and clinical research applications.

Introduction

Colchicine is a potent anti-inflammatory medication with a narrow therapeutic index, primarily used in the treatment of gout and Familial Mediterranean Fever (FMF).[1][2][3] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and minimizing toxicity.[1] this compound, a deuterated analog of colchicine's metabolite, is an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its similar chemical properties and distinct mass.[4] This ensures accurate and precise quantification of colchicine in biological matrices.

Key Pharmacokinetic Parameters of Colchicine

A thorough understanding of colchicine's pharmacokinetic properties is essential for designing robust studies.

| Parameter | Human Data | Species | Notes |

| Bioavailability | 24% - 88% (highly variable) | Human | Oral administration. |

| Time to Peak (Tmax) | ~3 hours | Human | Following oral administration. |

| Plasma Protein Binding | 39% ± 5% (low to moderate) | Human | Primarily binds to albumin. |

| Volume of Distribution (Vd) | 5 - 8 L/kg | Human | Indicates extensive tissue distribution. |

| Metabolism | Hepatic (CYP3A4) | Human | Metabolized to 2-O-demethylcolchicine, 3-O-demethylcolchicine, and a minor metabolite, 10-O-demethylcolchicine (colchiceine). |

| Elimination Half-Life (t1/2) | 26.6 - 31.2 hours | Human | |

| Excretion | Primarily via biliary system; 40-65% unchanged in urine | Human | Undergoes enterohepatic recirculation. |

Experimental Protocols

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical pharmacokinetic study in rats.

3.1.1. Materials and Reagents

-

Colchicine

-

This compound (Internal Standard)

-

Vehicle for dosing (e.g., 0.5% carboxymethylcellulose)

-

Anesthesia (e.g., isoflurane)

-

Heparinized tubes for blood collection

-

Metabolic cages for urine and feces collection

3.1.2. Animal Model

-

Species: Sprague-Dawley rats (or other appropriate strain)

-

Sex: Male or female (specify and maintain consistency)

-

Weight: 200-250 g

-

Acclimation: At least 7 days prior to the study

3.1.3. Dosing and Sample Collection

-

Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

-

Dosing: Administer colchicine orally (e.g., via gavage) at a predetermined dose (e.g., 1 mg/kg).

-

Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site into heparinized tubes at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate plasma. Store plasma samples at -80°C until analysis.

-

Urine and Feces Collection: House animals in metabolic cages for 24 hours to collect urine and feces for excretion analysis.

Sample Preparation for LC-MS/MS Analysis

This protocol describes a liquid-liquid extraction (LLE) method for isolating colchicine from plasma samples.

3.2.1. Materials and Reagents

-

Plasma samples

-

This compound internal standard solution (in methanol)

-

Acetonitrile

-

Dichloromethane

-

n-Hexane

-

Isopropanol

-

Ammonium formate

-

Formic acid

-

Water (LC-MS grade)

3.2.2. Extraction Procedure

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized).

-

Vortex for 30 seconds.

-

Add 1 mL of extraction solvent (e.g., a mixture of n-hexane:dichloromethane:isopropanol).

-

Vortex for 5 minutes.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Method for Quantification

This section provides typical parameters for the analysis of colchicine.

| Parameter | Typical Setting |

| LC System | Agilent 1200 series or equivalent |

| Column | C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized for separation of colchicine and metabolites |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Colchicine: m/z 400.1 -> 358.1; this compound: m/z (parent) -> (product) |

Visualizations

Experimental Workflow

Caption: Workflow for a preclinical pharmacokinetic study of colchicine.

Colchicine Metabolism Pathway

Caption: Major metabolic pathway of colchicine via CYP3A4.

Data Analysis

Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2) should be calculated using non-compartmental analysis of the plasma concentration-time data.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of colchicine in biological matrices. The protocols detailed in these application notes offer a framework for conducting comprehensive pharmacokinetic studies, enabling researchers to gain a deeper understanding of colchicine's disposition and to inform the development of safer and more effective therapeutic strategies.

References

Application Notes and Protocols for the Analysis of Colchiceine-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colchicine is a widely used therapeutic agent for conditions such as gout and familial Mediterranean fever. Accurate quantification of colchicine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Stable isotope-labeled internal standards, such as Colchiceine-d3, are essential for achieving high accuracy and precision in quantitative analysis by mass spectrometry, as they effectively compensate for matrix effects and variations in sample processing.

These application notes provide detailed protocols for the sample preparation of biological matrices (plasma, urine, and whole blood) for the analysis of this compound, typically used as an internal standard for the quantification of colchicine. The subsequent analysis is performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation Techniques